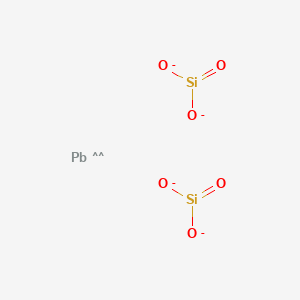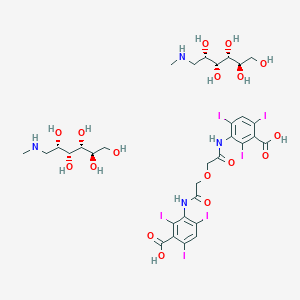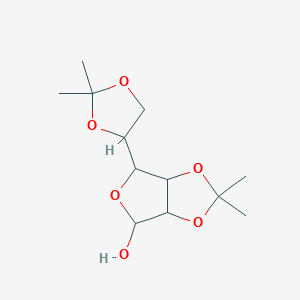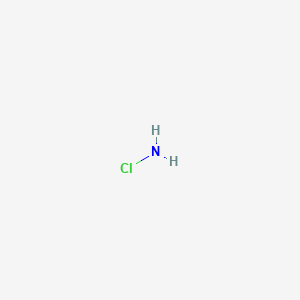![molecular formula C11H12O3 B081595 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane CAS No. 14700-56-2](/img/structure/B81595.png)
4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane
Overview
Description
4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21118 . The IUPAC name for this compound is 4-phenyl-3,5,8-trioxabicyclo[5.1.0]octane .
Molecular Structure Analysis
The molecular structure of 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane consists of a phenyl group attached to a bicyclic structure containing three oxygen atoms . The InChI key for this compound is CUEWRDQTPIOQEG-UHFFFAOYSA-N .Scientific Research Applications
Conformational Geometries and Molecular Structures :
- The molecular mechanics method has been used to study the conformational geometries and interconversion paths of oxa derivatives of bicyclo[5.1.0] octane, including 3,5,8-trioxabicyclo[5.1.0] octane (Favini et al., 1982).
- Structural studies on organoboron compounds related to 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane have been conducted, including crystal and molecular structure analyses (Kliegel et al., 1985).
Polymerization and Materials Science :
- The cationic single ring-opening polymerization of bicyclo orthoesters, including derivatives similar to 4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane, has been examined, revealing equilibrium polymerization behavior (Sanda et al., 2001).
- The preparation of C2-symmetric bicyclo[2.2.2]octa-2,5-diene ligands and their use in rhodium-catalyzed asymmetric reactions have been explored, providing insights into the synthetic utility of bicyclo[2.2.2]octane derivatives (Otomaru et al., 2005).
Electron Transfer and Physical Properties :
- Research on the charge transfer rates through benzo-annulated bicyclo[2.2.2]octanes provides insights into electron transfer mechanisms and the influence of pi-bridge systems (Goldsmith et al., 2008).
- The synthesis and mesomorphic properties of derivatives of 1-n-alkyl-4-(4-substituted phenyl) bicyclo(2.2.2)octanes, emphasizing the high thermal stability of liquid crystal phases conferred by the presence of the bicyclo-octane ring, have been investigated (Carr et al., 1985).
Reactivity and Chemical Synthesis :
- Studies on the reactions of 3,5,8-tris(polyfluoroalkyl)-2,6,7-trioxa-1,4-diphosphabicyclo(2.2.2)octanes with electrophilic reagents have been conducted, revealing insights into the formation of dihalophosphorane structures (Shermolovich et al., 1986).
- The synthesis of monomers that expand on polymerization, including 2,6,7-trioxabicyclo[2.2.2]octanes with phenyl groups, has been explored, indicating the potential for these compounds in polymer science (Saigo et al., 1983).
properties
IUPAC Name |
4-phenyl-3,5,8-trioxabicyclo[5.1.0]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-4-8(5-3-1)11-12-6-9-10(14-9)7-13-11/h1-5,9-11H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEWRDQTPIOQEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)COC(O1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480735 | |
| Record name | 4-PHENYL-3,5,8-TRIOXA-BICYCLO[5.1.0]OCTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane | |
CAS RN |
14700-56-2 | |
| Record name | 4-PHENYL-3,5,8-TRIOXA-BICYCLO[5.1.0]OCTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















